molecular formula C9H10N2O2S2 B8428801 methyl N-(4-nitrobenzyl)dithiocarbamate

methyl N-(4-nitrobenzyl)dithiocarbamate

Cat. No. B8428801
M. Wt: 242.3 g/mol
InChI Key: BZZRYFYYMTYANR-UHFFFAOYSA-N
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Patent
US05336778

Procedure details

To a stirred solution of 150 g (795 mmole) of 4-nitrobenzylamine hydrochloride and 243 ml (176 g, 1.75 mole) of triethylamine in 780 ml of methanol was added gradually (under N2) a solution of 54 ml (68.9 g, 906 mmole) of carbon disulfide in 300 ml of methanol. The internal temperature was maintained below 30° C. during the addition, which took 75 minutes. After an additional hour at room temperature, the reaction mixture was cooled to -10° C. in an ice-MeOH bath as a solution of 50 ml (113 g, 795 mmole) of methyl iodide in 125 ml of methanol was gradually added over about 20 minutes. The cooling bath was removed, and the mixture was allowed to stir at room temperature for 2 hours. It was then concentrated in vacuo to a volume of approximately 500 ml and partioned between 2 L of ether and 2 L of 0.2 N HCl. The ethereal phase was washed with 2 L of saturated aqueous NAGl, dried over. MgSO4, filtered and concentrated to give a yellow solid. Trituration with petroleum ether and drying afforded 187 g (97%) of methyl N-(4-nitrobenzyl)dithiocarbamate, mp 106°-107° C., satisfactory purity by TLC in 2:1 hexane EtOAc; mass spectrum (FAB) m/e 243 (M+1)+.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)([O-:4])=[O:3].C(N(CC)CC)C.N#N.[C:22](=[S:24])=[S:23].[CH3:25]I>CO>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH:10][C:22](=[S:24])[S:23][CH3:25])=[CH:11][CH:12]=1)([O-:4])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(CN)C=C1
Name
Quantity
243 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
54 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
780 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CI
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was maintained below 30° C. during the addition, which
WAIT
Type
WAIT
Details
After an additional hour at room temperature
ADDITION
Type
ADDITION
Details
was gradually added over about 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated in vacuo to a volume of approximately 500 ml
WASH
Type
WASH
Details
The ethereal phase was washed with 2 L of saturated aqueous NAGl
CUSTOM
Type
CUSTOM
Details
dried over
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Trituration with petroleum ether and drying

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNC(SC)=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.